molecular formula C8H6FN B1293913 3-Fluorophenylacetonitrile CAS No. 501-00-8

3-Fluorophenylacetonitrile

Cat. No. B1293913
CAS RN: 501-00-8
M. Wt: 135.14 g/mol
InChI Key: DEJPYROXSVVWIE-UHFFFAOYSA-N
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Description

3-Fluorophenylacetonitrile is a fluorinated nitrile compound that is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss 3-Fluorophenylacetonitrile, they do provide insights into similar fluorinated nitriles and their properties, synthesis, and applications, which can be informative for understanding the characteristics and potential uses of 3-Fluorophenylacetonitrile.

Synthesis Analysis

The synthesis of fluorinated nitriles, including compounds similar to 3-Fluorophenylacetonitrile, often involves the introduction of fluorine atoms or fluorinated groups into the molecular structure. For instance, α-fluorophenylacetonitriles can be prepared by treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), as described in one of the studies . This method showcases the ability to introduce fluorine atoms adjacent to a cyano group, which is relevant for the synthesis of 3-Fluorophenylacetonitrile.

Molecular Structure Analysis

The molecular structure of fluorinated nitriles is characterized by the presence of a cyano group (-C≡N) attached to a fluorinated aromatic ring. The presence of fluorine atoms can significantly influence the electronic properties of the molecule due to their high electronegativity. For example, a study on a fluorinated α-aminonitrile compound provides insights into the equilibrium geometry obtained using DFT-B3LYP/6-311++G(d,p) method, which could be analogous to the structural analysis of 3-Fluorophenylacetonitrile .

Chemical Reactions Analysis

Fluorinated nitriles participate in various chemical reactions, often serving as precursors to other functionalized compounds. For instance, α-fluorophenylacetonitriles can be reduced to yield 2-fluoro-2-phenethylamines, demonstrating the versatility of fluorinated nitriles in synthetic chemistry . Additionally, the reactivity of these compounds can lead to unexpected products, such as the trimeric impurity isolated from 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which sheds light on the complex reactivity patterns that might also be relevant for 3-Fluorophenylacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitriles are influenced by the fluorine atoms in their structure. These properties include optical, electrochemical, and thermal characteristics, which are important for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) . The presence of fluorine can also affect the molecule's reactivity, as seen in the study of cyanofluoromethylated compounds, which are of interest due to their potential as synthetic precursors .

Scientific Research Applications

Charge Transport in Naphthalene Diimides

  • Application : 3-Fluorophenylacetonitrile derivatives, such as 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile, have been used in the synthesis of naphthalene diimides. The fluorine atom's position significantly impacts the materials' charge transport behavior. This suggests potential applications in electronics, particularly in developing n-channel and ambipolar transistors (X. Zhang et al., 2014).

Synthesis of 3-Fluorooxindoles

  • Application : The compound is involved in the efficient synthesis of 3-fluorooxindoles from indoles, indicating its utility in medicinal chemistry. 3-Fluorooxindoles are structurally similar to oxindoles and 3-hydroxyoxindoles, which makes them useful for probing the enzymatic mechanisms of indole biosynthesis and metabolism (Y. Takéuchi et al., 2000).

Synthesis of Tetrahydroquinolin Derivatives

  • Application : 3-Fluorophenylacetonitrile is used in the catalyst-free synthesis of tetrahydroquinolin derivatives. This highlights its role in green chemistry, offering advantages such as safe handling, excellent yields, and straightforward synthesis (Santhosh Govindaraju et al., 2016).

Enantioselective Sensing of Carboxylic Acids

  • Application : Derivatives of 3-Fluorophenylacetonitrile are used in the development of chiral fluorosensors. These have been effective in enantioselective sensing of various chiral carboxylic acids, including amino acids and arylalkanoic acids (X. Mei, C. Wolf, 2004).

Fluorescent Amino Acid Incorporation

  • Application : In protein studies, a fluorescent amino acid derivative of 3-Fluorophenylacetonitrile, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, has been incorporated into proteins. This demonstrates the potential for detailed studies of protein structure and dynamics (D. Summerer et al., 2006).

Biotransformation by Marine Fungi

  • Application : Marine fungi have been shown to biotransform phenylacetonitrile and its derivatives, including 4-fluorophenylacetonitrile, to their corresponding phenylacetic acids. This process is significant for the efficient production of these acids in mild conditions (J. R. D. Oliveira et al., 2013).

Electrochemical and Spectroscopic Characteristics

  • Application : In materials science, 3-Fluorophenylacetonitrile derivatives are involved in the electrochemical synthesis of copolymers. These copolymers exhibit beneficial properties like high conductivity and good electrochemical behavior (Zhenhong Wei et al., 2006).

Fluorescence Probes for Biological Systems

  • Application : The compound is instrumental in designing fluorescence probes for biological systems. These probes are critical in biochemical and biological research for studying protein interactions and dynamics (L. Lavis, 2017).

properties

IUPAC Name

2-(3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPYROXSVVWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060107
Record name Benzeneacetonitrile, 3-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylacetonitrile

CAS RN

501-00-8
Record name 3-Fluorobenzeneacetonitrile
Source CAS Common Chemistry
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Record name 3-Fluorophenylacetonitrile
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Record name 3-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name Benzeneacetonitrile, 3-fluoro-
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Record name (3-fluorophenyl)acetonitrile
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Record name 3-Fluorophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PIT Peretto, S Radaelli - researchgate.net
Alzheimer's disease is a neurodegenerative disorder char-acterized by atrophy of the cerebral cortex and by a massive loss of cortical neurons and cholinergic projections of the …
Number of citations: 0 www.researchgate.net
K Mogilaiah, RS Prasad, JK Swamy - 2010 - nopr.niscpr.res.in
… A mixture of 2-aminonicotinaldehyde 1 (0.01 mole), 3-fluorophenylacetonitrile 2 (0.01 mole) and 10% KOH (5 drops) was exposed to microwave irradiation at 200 W intermittently at 30 …
Number of citations: 8 nopr.niscpr.res.in
SP Khanapure, ER Biehl - The Journal of Organic Chemistry, 1987 - ACS Publications
3-Isochromanones are increasing in importance as pre-cursors in organic synthesis. Spangler, 2 for example, has shown that gas-phase pyrolysis of these lactones provides a …
Number of citations: 15 pubs.acs.org
PIT Peretto, S Radaelli - researchgate.net
… A solution of 4-bromo-3-fluorophenylacetonitrile (5 g, 23 mmoles) in toluene (20 ml) is added with 35 mmoles of 1,2-dibromoethane, a 50% NaOH aqueous solution (20 ml) and …
Number of citations: 0 www.researchgate.net
T Odebode - 2015 - search.proquest.com
… The next substrate examined was 3-fluorophenylacetonitrile. The same conditions that resulted in the exclusive isolation of acid 2 were used. The reaction was carried out using a 1:3 …
Number of citations: 2 search.proquest.com
L Hizartzidis, M Tarleton, CP Gordon, A McCluskey - RSC Advances, 2014 - pubs.rsc.org
… Pyrrole-2-carboxaldehyde (0.2 g, 2.1 mmol) and 3-fluorophenylacetonitrile (0.24 g, 2.1 mmol) were added together in EtOH (4 mL). Piperidine (cat.) was added and the reaction was …
Number of citations: 15 pubs.rsc.org
A Acharya, SV Kumar, H Ila - Chemistry–A European Journal, 2015 - Wiley Online Library
… However, thioenolate 6 e′ (from 3-fluorophenylacetonitrile 5 d and the dithioate 2 e), having an electron-withdrawing fluorine atom para to the cyclization position, failed to furnish the …
MJ Tebbe, WA Spitzer, F Victor, SC Miller… - Journal of medicinal …, 1997 - ACS Publications
In an effort to find an orally bioavailable antiviral for the treatment of rhino/enteroviral infections, a series of vinylacetylene benzimidazoles (11a−o, 12, and 18a) was made. Initial studies …
Number of citations: 188 pubs.acs.org
A Al Otaibi, CP Gordon, J Gilbert, JA Sakoff… - RSC Advances, 2014 - pubs.rsc.org
The Knoevenagel condensation of a series of substituted phenyl acetonitriles with 1H-pyrrole-2-carbaldehyde was examined in seven 1-butyl-3-methylimidazolium based ionic liquids …
Number of citations: 8 pubs.rsc.org
K Nandy - 2009 - rex.libraries.wsu.edu
Carboxylic acids have long been known to exist primarily as dimers[1]. This is true in all phases: solid [2, 3, 4], liquid [5] and gas [6, 7, 8]. Some studies have shown the existence of …
Number of citations: 0 rex.libraries.wsu.edu

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